molecular formula C22H25N5O4 B11104032 4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Cat. No.: B11104032
M. Wt: 423.5 g/mol
InChI Key: FYTMMVUGCJEYLF-UHFFFAOYSA-N
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Description

4-[6-AMINO-3-(TERT-BUTYL)-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-AMINO-3-(TERT-BUTYL)-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the pyrano[2,3-c]pyrazole core, followed by the introduction of the amino, cyano, and tert-butyl groups. The final step involves the attachment of the phenyl 4-morpholinecarboxylate moiety. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-AMINO-3-(TERT-BUTYL)-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[6-AMINO-3-(TERT-BUTYL)-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-AMINO-3-(TERT-BUTYL)-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one
  • 4-Amino-6-(tert-butyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • 4-Amino-3-mercapto-6-tert-butyl-1,2,4-triazine-5(4H)-one

Uniqueness

4-[6-AMINO-3-(TERT-BUTYL)-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrano[2,3-c]pyrazole core and the presence of multiple functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

[4-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C22H25N5O4/c1-22(2,3)18-17-16(15(12-23)19(24)31-20(17)26-25-18)13-4-6-14(7-5-13)30-21(28)27-8-10-29-11-9-27/h4-7,16H,8-11,24H2,1-3H3,(H,25,26)

InChI Key

FYTMMVUGCJEYLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)N4CCOCC4

Origin of Product

United States

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